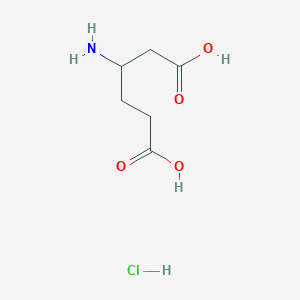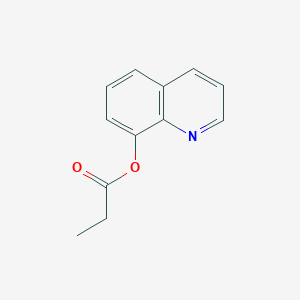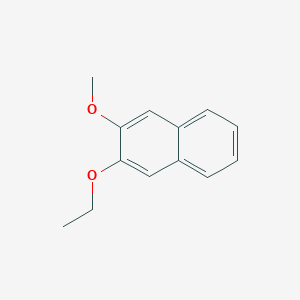
2-Ethoxy-3-methoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-3-methoxynaphthalene is an organic compound with the molecular formula C13H14O2 It is a derivative of naphthalene, where the hydrogen atoms at positions 2 and 3 are replaced by ethoxy and methoxy groups, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-methoxynaphthalene can be achieved through several methods. One common approach involves the Williamson ether synthesis, where 2-methoxynaphthalene is reacted with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-3-methoxynaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-3-methoxynaphthalene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-3-methoxynaphthalene involves its interaction with specific molecular targets. The ethoxy and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biochemical pathways and result in specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxynaphthalene: Lacks the ethoxy group, making it less hydrophobic.
2-Ethoxynaphthalene: Lacks the methoxy group, altering its electronic properties.
3-Methoxynaphthalene: Substitution at a different position, affecting its reactivity.
Uniqueness
2-Ethoxy-3-methoxynaphthalene is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C13H14O2 |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
2-ethoxy-3-methoxynaphthalene |
InChI |
InChI=1S/C13H14O2/c1-3-15-13-9-11-7-5-4-6-10(11)8-12(13)14-2/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
BKSDMGMTRXGDIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=CC=CC=C2C=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11899678.png)
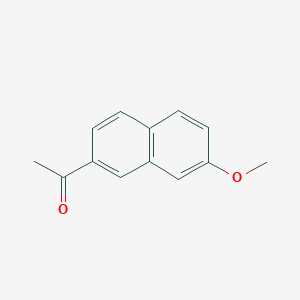
![3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B11899689.png)

![1-Cyclohexyl-1H-benzo[d][1,2,3]triazole](/img/structure/B11899699.png)
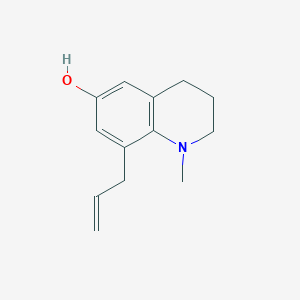

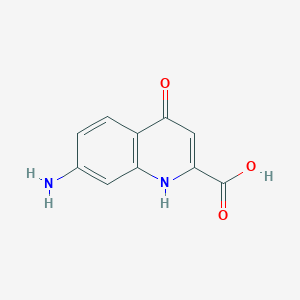
![(5R,7S,8R)-Methyl 8-amino-1-oxaspiro[4.4]nonane-7-carboxylate](/img/structure/B11899728.png)


